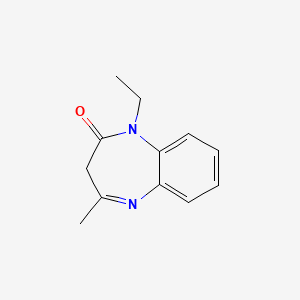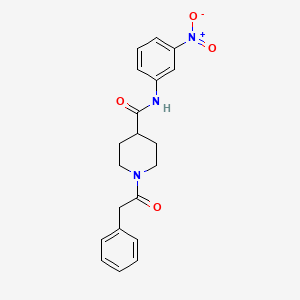
2-(2-bromo-4-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide
Vue d'ensemble
Description
2-(2-bromo-4-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide is a chemical compound with the molecular formula C14H12BrClN2O2. It is commonly referred to as BPCA and has been widely studied for its potential use in scientific research.
Applications De Recherche Scientifique
BPCA has been primarily studied for its potential use as a selective inhibitor of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 has been shown to have potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases.
Mécanisme D'action
BPCA acts as a competitive inhibitor of CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target proteins, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
Studies have shown that BPCA can inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects in animal models of arthritis. Additionally, BPCA has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BPCA in lab experiments is its selectivity for CK2, which allows for targeted inhibition of this enzyme. However, BPCA has limited solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
Future research on BPCA could focus on developing more soluble analogs of the compound, as well as investigating its potential use in combination with other drugs for therapeutic purposes. Additionally, further studies could explore the effects of BPCA on other cellular processes beyond CK2 inhibition.
Propriétés
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-(6-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O2/c1-9-3-2-4-13(17-9)18-14(19)8-20-12-6-5-10(16)7-11(12)15/h2-7H,8H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIZOJVBOMQIPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]thiomorpholine](/img/structure/B3615123.png)
![5-tert-butyl-2-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3615129.png)
![N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B3615130.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B3615131.png)
![2-ethyl-7-[4-(2-methyl-4-quinolinyl)-1-piperazinyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3615132.png)


![3-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3615157.png)
![1-{4-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-propanone](/img/structure/B3615165.png)
![{2-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B3615173.png)
![2-({[3-(2-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B3615182.png)
![2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B3615188.png)